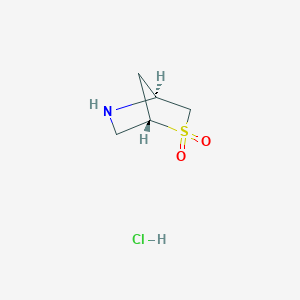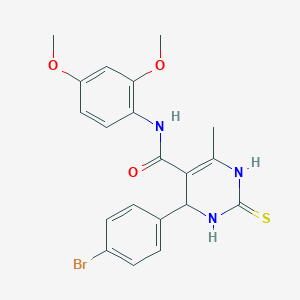
4-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest, 4-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide, is a heterocyclic molecule that features a pyrimidine core, a common structural motif in many pharmaceuticals and biologically active molecules. The pyrimidine ring is substituted with various functional groups that can influence its chemical behavior and interaction with biological targets.
Synthesis Analysis
The synthesis of related pyrimidine derivatives has been explored in various studies. For instance, the reaction of 5-pyrimidine carboxylic acid 1,2,3,4-tetrahydro-6-methyl-4-phenyl-2-thioxoethyl ester with 3-(2-bromoacetyl)coumarins, followed by cyclization, yielded thiazolopyrimidine derivatives . Another study reported the synthesis of pyrimidine-5-carboxamide derivatives through the interaction of 3-amino-3-thioxopropanamides with anilinomethylene derivatives of 1,3-dicarbonyl compounds, followed by alkylation in an alkaline medium . These methods highlight the versatility of pyrimidine chemistry and the potential pathways that could be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be elucidated using X-ray diffraction (XRD) as demonstrated in the study of ethyl-4-(5-bromo-2-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate . XRD provides detailed information about the conformation and arrangement of atoms within the crystal lattice, which is crucial for understanding the compound's potential interactions and reactivity.
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions due to the presence of reactive functional groups. The thioxo group in the 2-position, for example, can participate in nucleophilic substitution reactions, while the carboxamide moiety can engage in the formation of hydrogen bonds and other non-covalent interactions . These reactions are important for the modification of the core structure to yield compounds with desired properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and stability, can be influenced by their substituents. For example, the introduction of methoxy groups can affect the electron density and hydrophobicity of the molecule . These properties are essential for determining the compound's suitability for pharmaceutical applications, including its bioavailability and pharmacokinetics.
Wissenschaftliche Forschungsanwendungen
Synthesis and Catalysis
- The compound is utilized in synthesizing N,4-diaryl-6-methyl-1-methyl(phenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides, where sodium hydrogen sulfate acts as a catalyst. This reaction demonstrates its role in facilitating the creation of complex organic structures, especially in the field of heterocyclic chemistry (Gein, Zamaraeva, & Dmitriev, 2018).
Structural and Conformational Analysis
- Advanced techniques such as X-ray crystal structure analysis and density functional theory (DFT) are employed for the structural and electronic characterizations of 1,2,3,4-tetrahydropyrimidine derivatives, including a compound closely related to the specified chemical. These studies help understand the molecular configuration and properties, which are crucial for applications in material science and molecular engineering (Memarian et al., 2013).
Antimicrobial Activities
- Derivatives of 4-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide have been synthesized and evaluated for their antimicrobial activities. Such studies are significant in the field of medicinal chemistry, exploring the potential of these compounds in fighting bacterial and fungal infections (Akbari et al., 2008).
Pharmaceutical Applications
- Research into the synthesis of various dihydropyrimidines, including derivatives of the specified compound, reveals their potential biological activities. This includes exploration in the realms of anti-hypertensive, anti-inflammatory, and analgesic agents. These studies highlight the compound's relevance in the development of new therapeutic drugs (Rana, Kaur, & Kumar, 2004).
Crystallography and Material Science
- The compound is utilized in spectroscopic, thermal, and dielectric studies, which are important in material science. Understanding the crystal structure and properties of such compounds can lead to developments in fields like electronics and nanotechnology (Vyas et al., 2013).
Eigenschaften
IUPAC Name |
4-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3O3S/c1-11-17(18(24-20(28)22-11)12-4-6-13(21)7-5-12)19(25)23-15-9-8-14(26-2)10-16(15)27-3/h4-10,18H,1-3H3,(H,23,25)(H2,22,24,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLBXEUKKZYJKRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)Br)C(=O)NC3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Z)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2529670.png)
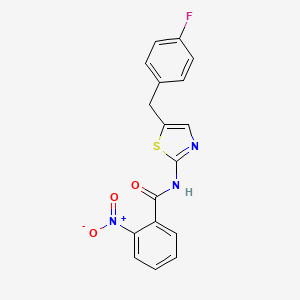


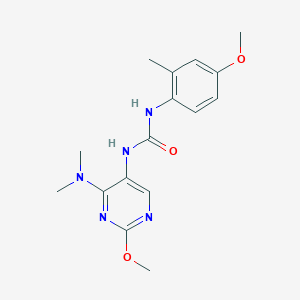

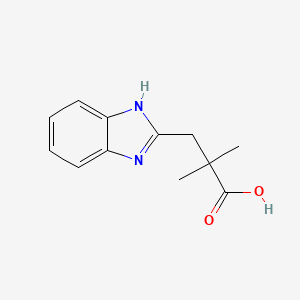

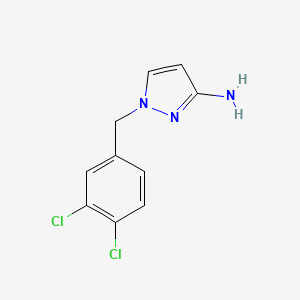

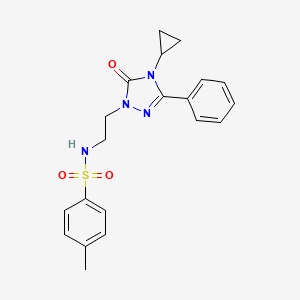
![tert-butyl 4-(2-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)piperidine-1-carboxylate](/img/structure/B2529686.png)
